molecular formula C22H36ClNO3 B15347988 Benzoic acid, p-(1-methylpentoxy)-, 3-(2-methylpiperidino)propyl ester, hydrochloride CAS No. 67032-22-8

Benzoic acid, p-(1-methylpentoxy)-, 3-(2-methylpiperidino)propyl ester, hydrochloride

Cat. No.: B15347988
CAS No.: 67032-22-8
M. Wt: 398.0 g/mol
InChI Key: FWKRNPJZWDBVBF-UHFFFAOYSA-N
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Description

Benzoic acid, p-(1-methylpentoxy)-, 3-(2-methylpiperidino)propyl ester, hydrochloride is a synthetic organic compound characterized by:

  • Core structure: A benzoic acid backbone substituted at the para position with a 1-methylpentoxy group.
  • Ester linkage: A 3-(2-methylpiperidino)propyl ester group, introducing a tertiary amine moiety.
  • Salt form: Hydrochloride, enhancing water solubility and stability.

This compound is structurally analogous to topical anesthetics (e.g., cyclomethycaine) and fungicides (e.g., Piperalin) but differs in substituent groups, which influence its physicochemical and pharmacological properties .

Properties

CAS No.

67032-22-8

Molecular Formula

C22H36ClNO3

Molecular Weight

398.0 g/mol

IUPAC Name

3-(2-methylpiperidin-1-ium-1-yl)propyl 4-hexan-2-yloxybenzoate;chloride

InChI

InChI=1S/C22H35NO3.ClH/c1-4-5-10-19(3)26-21-13-11-20(12-14-21)22(24)25-17-8-16-23-15-7-6-9-18(23)2;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H

InChI Key

FWKRNPJZWDBVBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC1=CC=C(C=C1)C(=O)OCCC[NH+]2CCCCC2C.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Cyclomethycaine

  • Structure: Ethyl ester of 3-(2-methylpiperidino)propyl-4-cyclohexyloxybenzoic acid .
  • Key Differences: Substituent: Cyclohexyloxy (lipophilic, bulky) vs. 1-methylpentoxy (longer alkyl chain, increased hydrophobicity). Ester group: Ethyl vs. 3-(2-methylpiperidino)propyl (affects metabolic stability).
  • Applications : Cyclomethycaine is a topical anesthetic with rapid onset (~30 seconds) and short duration (12–15 minutes) .

Piperalin

  • Structure: 3-(2-Methylpiperidino)propyl 3,4-dichlorobenzoate .
  • Key Differences :
    • Substituent : 3,4-Dichloro (electron-withdrawing, antifungal) vs. 1-methylpentoxy (electron-donating, neutral).
  • Applications : Piperalin is a fungicide, highlighting the role of halogen substituents in biocidal activity .

Benzoic Acid, p-(Butylamino)-, 2-Hydroxy-3-(Phenylamino)Propyl Ester, Hydrochloride

  • Structure: Contains a phenylamino group and hydroxyl moiety .
  • Key Differences: Functional groups: Amino and hydroxyl groups introduce hydrogen-bonding capacity, enhancing solubility. Ester chain: Linear vs. cyclic amine (2-methylpiperidino), affecting bioavailability.

Physicochemical Properties

Property Target Compound* Cyclomethycaine Piperalin p-(Butylamino) Analogue
logP (octanol/water) ~5.2 (estimated) 4.8–5.1 4.3 3.9 (calculated)
Molecular Weight ~420 g/mol 379.5 g/mol 330.26 g/mol 350.4 g/mol
Water Solubility Low (HCl salt improves) Low (HCl salt) Very low Moderate (HCl salt)
McVol (ml/mol) ~310 (estimated) 298.65 280.1 290.5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(2-methylpiperidino)propyl ester derivatives of substituted benzoic acids?

  • Methodological Answer : Synthesis typically involves sequential alkylation and esterification. For example, alkylation of 2-methylpiperidine with 3-chloropropanol yields 3-(2-methylpiperidino)propanol, which is then chlorinated using thionyl chloride to form 3-(2-methylpiperidino)propyl chloride. This intermediate reacts with substituted benzoic acids (e.g., p-(1-methylpentoxy)benzoic acid) under basic conditions to form the ester. Hydrochloride salts are generated via acidification . Key steps require anhydrous conditions and purification via column chromatography.

Q. Which analytical techniques are optimal for verifying the hydrochloride salt form and structural integrity of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • HPLC with UV detection to assess purity and retention behavior.
  • FTIR to confirm ester carbonyl (~1700–1750 cm⁻¹) and hydrochloride-associated bands (e.g., N-H stretches).
  • TLC (silica gel, ethyl acetate/hexane) for rapid monitoring of synthetic intermediates.
  • ¹H/¹³C NMR to resolve substituent positions (e.g., methylpentoxy and piperidino groups) .

Q. How does the p-(1-methylpentoxy) substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The hydrophobic 1-methylpentoxy group increases lipophilicity (logP >3), which can be quantified via reversed-phase HPLC retention times. Solubility in aqueous buffers is typically low (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO). Computational tools like Molinspiration or ACD/LogP can predict partitioning behavior .

Advanced Research Questions

Q. What strategies address contradictions in reported pharmacokinetic data for 3-(2-methylpiperidino)propyl ester derivatives?

  • Methodological Answer : Discrepancies in bioavailability or metabolic stability often arise from assay conditions. Resolve these by:

  • Conducting parallel in vitro assays (e.g., liver microsomes vs. hepatocytes) to compare metabolic pathways.
  • Using isotope-labeled analogs in in vivo studies to track distribution and elimination.
  • Validating findings with physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences .

Q. How can structural modifications enhance AMPK activation, as suggested by analogs with piperidine/piperazine motifs?

  • Methodological Answer : Structural optimization involves:

  • Introducing electron-withdrawing groups (e.g., nitro, fluoro) at the benzoic acid’s para-position to improve binding to AMPK’s allosteric site.
  • Replacing the 1-methylpentoxy group with shorter alkoxy chains (e.g., ethoxy) to reduce steric hindrance.
  • Evaluating activity via cell-based AMPK phosphorylation assays (e.g., in HepG2 cells) and comparing with reference compounds like AICAR .

Q. What computational approaches predict neurological target binding for this compound’s structural analogs?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger) against targets like sigma-1 receptors or acetylcholinesterase, using crystal structures (PDB: 6DK1, 4EY7).
  • Molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR models trained on piperidine-containing analogs to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How do formulation challenges for hydrochloride salts impact in vivo efficacy studies?

  • Methodological Answer : Hydrochloride salts often exhibit poor membrane permeability. Address this by:

  • Developing nanoparticulate carriers (e.g., PLGA nanoparticles) to enhance bioavailability.
  • Using pro-drug strategies , such as esterase-sensitive moieties, to improve tissue penetration.
  • Validating formulations via Franz diffusion cell assays (ex vivo skin) or Caco-2 monolayer permeability tests .

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